molecular formula C13H14N2O B11889138 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-90-5

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one

Cat. No.: B11889138
CAS No.: 88263-90-5
M. Wt: 214.26 g/mol
InChI Key: NANAKAPQRJGAAM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one (CAS 88263-90-5) is a synthetically accessible pyrroloquinoline derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules investigated for their potential as positive allosteric modulators of the muscarinic acetylcholine receptor M4 (M4 PAMs) . The M4 receptor is a prominent target for neurological and psychiatric disorder research, including schizophrenia and Alzheimer's disease, making this compound a valuable tool for probing associated signaling pathways and therapeutic mechanisms . Beyond its applications in neuroscience, this chemical scaffold has demonstrated promising biological activity in other fields. Research on structurally related 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives has shown potent in vitro and in vivo antileishmanial efficacy against visceral leishmaniasis, a neglected tropical disease . These compounds have exhibited significant inhibition of parasite burden, highlighting the broader potential of the pyrroloquinolinone core in infectious disease research and antiparasitic drug discovery initiatives . The molecular formula for this compound is C13H14N2O, with a molecular weight of 214.26 g/mol . As with all our products, this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

88263-90-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1,5-dimethyl-2,3-dihydropyrrolo[3,2-c]quinolin-4-one

InChI

InChI=1S/C13H14N2O/c1-14-8-7-10-12(14)9-5-3-4-6-11(9)15(2)13(10)16/h3-6H,7-8H2,1-2H3

InChI Key

NANAKAPQRJGAAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Aminoaldehyde acetal (1) : Serves as the amine source, enabling imine formation.

  • Methyl-substituted aldehyde/ketone (2) : Introduces the C5 methyl group. For example, acetone or cyclopentanone derivatives are effective.

  • Propiolic acid (3) : Participates in alkyne activation for cyclization.

  • Methyl-containing isocyanide (4) : Delivers the N1 methyl group.

The Ugi adduct undergoes H₂SO₄-mediated deprotection at 80°C, followed by an imino Diels-Alder (Povarov) reaction with substituted anilines in ethanol. This two-step sequence yields the dihydropyrroloquinoline core with simultaneous introduction of methyl groups at positions 1 and 5.

Key Data:

Starting MaterialReaction TimeYield (%)Purity (HPLC)
Acetone24 h8598.9
Cyclopentanone18 h9799.1

The method’s versatility is evidenced by tolerance for electron-donating and withdrawing groups on aldehydes, though methyl-substituted ketones maximize yield. Post-reaction purification involves vacuum filtration and ethanol/water washes, mirroring protocols for analogous pyrroloquinolines.

Acid-Catalyzed Cyclocondensation

A linear synthesis inspired by pyrroloquinoline quinone (PQQ) production adapts cyclocondensation for the target compound:

Stepwise Synthesis

  • Methylated Aniline Preparation :

    • 2-Methoxy-5-nitroaniline is formylated using formic acid and acetic anhydride, followed by hydrogenation with Pd/C to yield N-(5-amino-2-methoxyphenyl)formamide.

  • Diazotization and Cyclization :

    • Treatment with NaNO₂ and HBF₄ at -20°C generates a diazonium salt, which reacts with ethyl 2-methylacetoacetate to form a hydrazone intermediate.

    • Formic acid-mediated cyclization at 80°C for 12 hours induces pyrrole ring closure, with concurrent hydrolysis of esters to the ketone.

Optimization Insights:

  • Temperature Control : Maintaining <-20°C during diazonium salt formation prevents byproducts.

  • Acid Selection : Concentrated H₂SO₄ (vs. HCl) enhances cyclization efficiency, achieving 14% overall yield for PQQ analogues.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation streamlines the synthesis, as demonstrated in pyrroloquinolinedione preparations:

Protocol

  • Reactants : 2-azidebenzaldehyde derivatives and dimethyl fumarate (for methyl introduction) are heated in CH₃CN at 115°C under microwaves for 35 minutes.

  • Mechanism : Azide-alkyne cycloaddition forms the pyrrole ring, while ester hydrolysis and ketonization yield the 4(5H)-one moiety.

Performance Metrics:

SubstrateTimeYield (%)Purity (HPLC)
Dimethyl fumarate35 min8997.5

This method reduces reaction times from days to minutes but requires semi-preparative HPLC for purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Ugi-PovarovHigh modularity; dual methyl groupsMulti-step purification85–97
Acid CyclocondensationScalable (>10 g)Low overall yield (14%)14–20
Microwave-AssistedRapid (<1 h)Specialized equipment required70–89

Critical Reaction Parameters

Solvent Systems

  • Ethanol/Water (3:1) : Optimal for recrystallization, removing hydrophilic impurities.

  • THF-H₂O : Facilitates lithium salt precipitation during intermediate isolation.

Acid Catalysis

  • H₂SO₄ vs. HCl : Sulfuric acid achieves higher cyclization efficiency due to stronger protonation of carbonyl groups.

  • Concentration : >95% H₂SO₄ is critical for dehydrative ring closure.

Methyl Group Introduction

  • Methyl Acetoacetate : Supplies the C5 methyl via ester enolate formation.

  • Methyl Isocyanides : Directly incorporate the N1 methyl without post-synthetic modification .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroloquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Pyrrolo[2,3-c]quinolin-4(5H)-one Derivatives
  • Structure: The pyrrole ring is fused at the [2,3-c] position of the quinolinone, differing from the target compound's [3,2-c] fusion.
  • Synthesis: Prepared via [3+2] cycloaddition of TosMIC derivatives with functionalized indolinones under basic conditions (yields: 60-85%) .
  • Bioactivity: Limited data, but similar scaffolds show kinase inhibition and antimicrobial activity .
Thieno[3,2-c]quinolin-4(5H)-one Derivatives
  • Structure : Replaces the pyrrole ring with a thiophene moiety.
  • Synthesis : Achieved via Suzuki-Miyaura cross-coupling, Claisen rearrangement, or one-pot cyclization (yields: 70-90%) .
  • Bioactivity: Anticancer: IC₅₀ values of 2.1–8.7 μM against MCF-7 breast cancer cells . Kinase Inhibition: Compound 10 (thieno[3,2-c]quinolinone) inhibits CDK5/p25 with IC₅₀ = 0.8 μM (ATP non-competitive) . Dual Activity: Stabilizes G-quadruplex DNA and inhibits PARP-1 (EC₅₀ = 1.2 μM) .
Pyrazolo[4,3-c]quinolin-4-one Derivatives
  • Structure: Pyrazole ring fused to quinolinone.
  • Synthesis: Derived from 4-chloroquinoline precursors via nucleophilic substitution (yields: 65-80%) .
  • Bioactivity : Moderate cytotoxicity (IC₅₀ = 10–20 μM) in leukemia models .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Key Substituents
Target Compound 242.3 2.8 0.12 (PBS) 1,5-Dimethyl
Thieno[3,2-c]quinolin-4(5H)-one 257.3 3.1 0.08 (DMSO) 2,4-Dimethyl, aryl/alkenyl
Pyrrolo[2,3-c]quinolin-4(5H)-one 238.3 2.5 0.15 (EtOH) Unsubstituted
Pyrazolo[4,3-c]quinolin-4-one 255.3 2.9 0.10 (DMSO) 5-Ethyl, 3-methyl

*Calculated using Molinspiration software.

Biological Activity

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on recent research findings.

Synthesis

The synthesis of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one typically involves multi-step synthetic routes that incorporate various starting materials. A common approach is through the condensation of appropriate pyrrole and quinoline derivatives under controlled conditions. The synthesis often utilizes palladium-catalyzed reactions or other coupling strategies to achieve the desired structural framework.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one. In vitro assays demonstrated its efficacy against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antileishmanial Activity

A related compound in the pyrroloquinoline series has been evaluated for antileishmanial activity. The derivative demonstrated significant in vitro efficacy against Leishmania species with an IC50 value of 8.36 µM and a selectivity index (SI) of 7.79, indicating a favorable therapeutic window for further development in treating visceral leishmaniasis .

Anticancer Potential

Research has indicated that derivatives of pyrroloquinoline compounds exhibit promising anticancer properties. For example:

  • Inhibition of Protein Kinases : Compounds structurally related to 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one were shown to inhibit various protein kinases involved in cancer progression.
  • Cell Viability Assays : Studies reported IC50 values ranging from 0.25 to 0.78 µM against several cancer cell lines, demonstrating potent antiproliferative effects .

Case Studies

  • In Vivo Studies : In a study involving Balb/c mice infected with Leishmania parasites, treatment with a related pyrroloquinoline derivative resulted in a significant reduction in parasite load in liver and spleen tissues by over 56% and 61%, respectively .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggested that the compound maintains stability in simulated gastric and intestinal fluids, indicating good bioavailability potential for oral formulations .

Q & A

Q. Resolving Contradictions :

  • If NMR signals overlap, employ 2D techniques (e.g., COSY, HSQC) or deuterated solvents (DMSO-d6 vs. CDCl3) to enhance resolution .
  • For ambiguous HRMS data, cross-validate with elemental analysis or X-ray crystallography .

How can researchers design experiments to evaluate kinase inhibitory activity, considering ATP-competitive vs. non-competitive mechanisms?

Level: Advanced
Methodological Answer:
Step 1: Assay Selection

  • ATP-competitive assays : Use fluorescence polarization (FP) or TR-FRET to measure displacement of ATP-binding probes (e.g., ADP-Glo™) .
  • Non-competitive inhibition : Employ time-resolved kinetics (e.g., pre-incubation with compound) and IC50 shift analysis at varying ATP concentrations .

Q. Step 2: Selectivity Profiling

  • Test against a panel of kinases (CDK5/p25, CDK2/E) using radiometric 33P-ATP assays. For example, thienoquinolone derivatives showed >10-fold selectivity for CDK5 over CDK2 via non-competitive inhibition .

Q. Step 3: Mechanistic Validation

  • Perform crystallography or molecular docking to identify binding pockets (e.g., allosteric sites for non-competitive inhibitors) .

What strategies improve synthetic yield under green chemistry conditions?

Level: Basic
Methodological Answer:

  • Microwave irradiation : Reduces reaction time (10–30 mins vs. 24 hrs) and eliminates solvents. For example, solvent-free cyclization achieved 94% yield for furoquinolinones .
  • Catalyst-free conditions : Avoid Pd-based catalysts by leveraging acid-mediated tandem reactions (e.g., H2SO4 in ethanol at reflux) .
  • Atom-efficient purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) to minimize waste .

Key Metrics : Aim for E-factor <5 (kg waste/kg product) and PMI (Process Mass Intensity) <15 .

How should SAR studies be designed to enhance target selectivity?

Level: Advanced
Methodological Answer:
SAR Design Framework :

Core Modifications : Introduce substituents at positions 2 (benzylidene) or 3 (aryl groups) to alter steric/electronic profiles. For example, 4-methoxyphenyl groups improved CDK5 selectivity by 8-fold .

Functional Group Additions : Incorporate sulfonyl or hydroxyethyl moieties to enhance hydrogen bonding with target enzymes .

Bioisosteric Replacement : Replace furan with thiophene (as in thienoquinolones) to modulate lipophilicity (logP) and potency .

Q. Validation :

  • Use in vitro kinase panels and cellular assays (e.g., apoptosis in neuronal cells for CDK5 inhibitors) .
  • Compare LE (Ligand Efficiency) and LLE (Lipophilic Ligand Efficiency) metrics to prioritize derivatives .

What are best practices for handling and storing pyrroloquinolinone derivatives?

Level: Basic
Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) and fume hoods. The compound may exhibit acute toxicity (Category 4 for oral/dermal exposure) .
  • Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

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